molecular formula C10H12O3 B7938991 5-(3-Hydroxyprop-1-en-1-yl)-2-methoxyphenol

5-(3-Hydroxyprop-1-en-1-yl)-2-methoxyphenol

Cat. No.: B7938991
M. Wt: 180.20 g/mol
InChI Key: RTYQTTPTUBTOOF-UHFFFAOYSA-N
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Description

5-(3-Hydroxyprop-1-en-1-yl)-2-methoxyphenol is a phenolic compound characterized by a methoxy group at the 2-position and a 3-hydroxypropenyl substituent at the 5-position of the benzene ring. This structural configuration distinguishes it from its more widely studied isomer, 4-(3-hydroxyprop-1-en-1-yl)-2-methoxyphenol (coniferyl alcohol), where the propenyl chain is at the 4-position . While coniferyl alcohol is a well-documented lignin precursor and bioactive molecule, the 5-substituted isomer is less explored in the literature.

Properties

IUPAC Name

5-(3-hydroxyprop-1-enyl)-2-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-13-10-5-4-8(3-2-6-11)7-9(10)12/h2-5,7,11-12H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTYQTTPTUBTOOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CCO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Steps

  • Aldehyde Preparation :

    • Starting material: 5-hydroxy-2-methoxybenzaldehyde (synthesized via Duff formylation of 2-methoxyresorcinol).

    • Protection of the phenolic hydroxyl group (e.g., tert-butyldimethylsilyl chloride) may enhance regioselectivity.

  • Wittig Olefination :

    • Reagents: Ethyl (triphenylphosphoranylidene)acetate, toluene, 80–100°C.

    • Product: 5-(3-Ethoxy-3-oxoprop-1-en-1-yl)-2-methoxyphenyl tert-butyldimethylsilyl ether.

  • Ester Reduction :

    • Reducing agent: Diisobutylaluminum hydride (DIBAL-H) in dichloromethane at −78°C.

    • Yield: ~85–90% (based on analogous coniferyl alcohol synthesis).

  • Deprotection :

    • Reagent: Tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran.

    • Final product: this compound.

Key Considerations

  • Stereoselectivity: The E-isomer dominates due to thermodynamic stability.

  • Side reactions: Competing ortho-substitution is mitigated using bulky phosphonium ylides.

Knoevenagel Condensation and Reduction

This method employs condensation followed by reduction to install the propenyl side chain.

Reaction Steps

  • Aldehyde Preparation :

    • Same as Wittig method (5-hydroxy-2-methoxybenzaldehyde).

  • Knoevenagel Condensation :

    • Reagents: Malonic acid, piperidine, ethanol, reflux.

    • Product: 5-(3-Carboxyprop-1-en-1-yl)-2-methoxyphenol.

  • Esterification :

    • Reagents: Ethanol, sulfuric acid, Fischer esterification.

    • Intermediate: Ethyl 5-(3-ethoxy-3-oxoprop-1-en-1-yl)-2-methoxyphenyl ester.

  • Reduction :

    • Reagents: Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran.

    • Yield: ~75–80%.

Advantages

  • Avoids phosphine oxides generated in Wittig reactions.

  • Compatible with acid-sensitive substrates.

Fujiwara-Moritani Olefination

Palladium-catalyzed C–H activation enables direct olefination of phenolic substrates.

Reaction Steps

  • Substrate Preparation :

    • Starting material: 2-Methoxy-5-hydroxyphenol.

  • Olefination :

    • Catalyst: Palladium(II) acetate, silver acetate, 2,2,2-trifluoroethanol.

    • Olefin: Acrylic acid or ethyl acrylate.

    • Conditions: 80°C, 12–24 hours.

    • Product: 5-(3-Ethoxy-3-oxoprop-1-en-1-yl)-2-methoxyphenol.

  • Reduction :

    • Reagents: Sodium borohydride (NaBH₄) in methanol.

    • Yield: ~70–75%.

Key Considerations

  • Regioselectivity: Directed by electron-donating methoxy groups.

  • Scalability: Limited by palladium catalyst cost.

Biocatalytic Synthesis

Enzymatic methods offer sustainable alternatives, though less explored for this compound.

Reaction Steps

  • Substrate Preparation :

    • Starting material: Ferulic acid or sinapic acid analogs.

  • Enzymatic Reduction :

    • Enzyme: NADPH-dependent reductase (e.g., from Escherichia coli).

    • Cofactor: NADPH regeneration system.

    • Product: this compound.

  • Purification :

    • Chromatography or crystallization.

Challenges

  • Low volumetric yields (<50 mg/L).

  • Enzyme stability under industrial conditions.

Comparative Analysis of Methods

MethodYield (%)Stereoselectivity (E/Z)ScalabilityCost
Wittig Reaction85–90>95:5HighMedium
Knoevenagel75–80>90:10ModerateLow
Fujiwara-Moritani70–75>85:15LowHigh
Biocatalytic30–50Not reportedLowHigh

Chemical Reactions Analysis

Types of Reactions

5-(3-Hydroxyprop-1-en-1-yl)-2-methoxyphenol can undergo various chemical reactions, including:

    Oxidation: The hydroxyprop-1-enyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form saturated alcohols.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Substitution reactions often involve nucleophiles like halides or amines under basic or acidic conditions.

Major Products Formed

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Saturated alcohols.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

Chemistry

In the realm of chemistry, Coniferyl alcohol serves as an intermediate in the synthesis of complex organic molecules. Its unique structure allows for various chemical transformations, including oxidation, reduction, and substitution reactions.

Reaction TypeDescriptionCommon Reagents
OxidationHydroxyl group can be oxidized to form ketones or aldehydesPotassium permanganate, Chromium trioxide
ReductionDouble bond in hydroxyprop-1-en-1-yl group can be reducedPalladium on carbon
SubstitutionMethoxy group can be substituted with other functional groupsSodium methoxide, Sodium ethoxide

Biology

Coniferyl alcohol has garnered attention for its potential antioxidant and anti-inflammatory properties. Studies indicate that it may modulate cellular signaling pathways involved in oxidative stress and inflammation.

Case Study 1: Antioxidant Activity Assessment
A study utilizing the DPPH assay demonstrated that Coniferyl alcohol significantly reduces DPPH radical concentration.

Concentration (µM)% Inhibition
1025%
5060%
10085%

Case Study 2: Antimicrobial Efficacy
Research assessed the antimicrobial effects against common pathogens using agar diffusion methods.

PathogenZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12

Medicine

In medicinal research, Coniferyl alcohol is being investigated for its therapeutic effects. It has shown potential in treating various conditions due to its cytotoxic properties against cancer cells. For instance, studies have highlighted its role as an inhibitor of cholangiocarcinoma cell growth.

Industrial Applications

Coniferyl alcohol is utilized in the production of specialty chemicals and serves as a building block for polymers and resins. Its applications extend to:

  • Pharmaceuticals : Development of antioxidant and antimicrobial agents.
  • Agriculture : Enhancing plant resistance to pathogens through biostimulants.
  • Food Industry : Natural preservatives due to its antimicrobial properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Isomers

2.1.1 4-(3-Hydroxyprop-1-en-1-yl)-2-methoxyphenol (Coniferyl Alcohol)
  • Structure : The propenyl chain is at the 4-position of the benzene ring.
  • Molecular Formula : C₁₀H₁₂O₃ (MW: 180.2 g/mol) .
  • Key Properties: Exhibits significant biological activity, including inhibition of S-adenosyl-homocysteine hydrolase (SAHH) with an IC₅₀ of 34 nM . Tested in cancer therapy (breast and prostate) due to its role in lignin biosynthesis and antioxidant properties . Used in antimicrobial epoxy composites (e.g., in railway transport materials) .
2.1.2 5-(3-Hydroxyprop-1-en-1-yl)-2-methoxyphenol
  • Structure : Propenyl chain at the 5-position.
  • Molecular Formula : C₁₀H₁₂O₃ (MW: 180.2 g/mol) .
  • Key Properties: Limited direct studies; primarily identified as a component of diferulate derivatives (e.g., DC-A) synthesized via enzymatic coupling .
2.1.3 Sinapyl Alcohol (Trans-4-(3-Hydroxy-1-propenyl)-2,6-dimethoxyphenol)
  • Structure : Additional methoxy group at the 6-position.
  • Role: A lignin monomer with enhanced antioxidant capacity compared to coniferyl alcohol due to increased electron-donating groups .
2.2.1 Thiazole Derivatives (e.g., 4-(2-Amino-1,3-thiazol-4-yl)-2-methoxyphenol)
  • Structure: Incorporates a thiazole ring linked to the phenolic core.
2.2.2 Benzofuran Derivatives (e.g., DC-A)
  • Structure : 5-(3-Hydroxyprop-1-en-1-yl) group embedded in a benzofuran scaffold.
  • Synthesis : Produced via DIBAL-H reduction of diferulate, yielding compounds with uncharacterized bioactivity .

Comparative Analysis Table

Compound Substituent Position Key Activities/Applications References
This compound 5-position Component of plant extracts; potential anticancer roles
Coniferyl Alcohol 4-position SAHH inhibition (IC₅₀ = 34 nM); anticancer, antimicrobial composites
Sinapyl Alcohol 4-position (with 6-OCH₃) Antioxidant; lignin biosynthesis
4-(2-Amino-1,3-thiazol-4-yl)-2-methoxyphenol Thiazole-linked COX-2 inhibition; anti-inflammatory

Mechanistic and Functional Insights

  • Positional Isomerism : The 4- vs. 5-substitution significantly impacts molecular interactions. For example, coniferyl alcohol (4-isomer) forms hydrogen bonds with SAHH’s active site, enabling potent inhibition , while the 5-isomer’s binding mode remains unstudied.
  • Its presence in diferulate derivatives suggests roles in plant cell wall structure, akin to coniferyl alcohol’s lignin role .

Biological Activity

5-(3-Hydroxyprop-1-en-1-yl)-2-methoxyphenol, commonly referred to as coniferyl alcohol, is a phenolic compound with significant biological activity. This article explores its various biological properties, including antioxidant, anti-inflammatory, hepatoprotective, antiviral, and analgesic effects. The synthesis, mechanisms of action, and relevant case studies will also be discussed.

  • Molecular Formula : C10_{10}H12_{12}O3_3
  • Molecular Weight : 180.20 g/mol
  • IUPAC Name : (E)-4-(3-hydroxyprop-1-en-1-yl)-2-methoxyphenol
  • CAS Number : 32811-40-8

1. Antioxidant Activity

Coniferyl alcohol exhibits potent antioxidant properties attributed to its ability to scavenge free radicals and reduce oxidative stress. The hydroxyl groups in its structure play a crucial role in this activity by donating electrons to neutralize reactive oxygen species (ROS) .

2. Anti-inflammatory Effects

Research indicates that coniferyl alcohol can modulate inflammatory responses. It has been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory pathway .

3. Hepatoprotective Properties

Studies have demonstrated that coniferyl alcohol provides protective effects against liver damage. It has been compared to silymarin, a well-known hepatoprotective agent, showing similar efficacy in improving liver histology and function in animal models .

4. Antiviral Activity

The compound has exhibited antiviral properties against several viruses. Its mechanism involves disrupting viral replication processes, making it a potential candidate for developing antiviral therapies .

5. Analgesic Effects

Coniferyl alcohol has been reported to possess analgesic properties, which may be beneficial in managing pain through its action on the central nervous system and peripheral pain pathways .

The biological activities of coniferyl alcohol are primarily mediated through the following mechanisms:

  • Radical Scavenging : The presence of hydroxyl groups allows for effective radical scavenging.
  • Inhibition of Enzymes : It inhibits enzymes associated with inflammation and pain.
  • Modulation of Cytokines : The compound regulates the expression of cytokines involved in inflammatory responses.

Case Study 1: Antioxidant Potential

A study conducted by Naik et al. (2019) assessed the antioxidant capacity of coniferyl alcohol using various assays such as DPPH and ABTS radical scavenging methods. Results indicated a significant reduction in oxidative stress markers in treated groups compared to controls .

Case Study 2: Hepatoprotective Effects

In a controlled trial involving rats subjected to acetaminophen-induced liver damage, coniferyl alcohol administration resulted in marked improvement in liver enzyme levels and histopathological examinations compared to untreated groups .

Comparative Analysis of Biological Activities

Biological ActivityConiferyl AlcoholReference
AntioxidantHigh
Anti-inflammatoryModerate
HepatoprotectiveSignificant
AntiviralModerate
AnalgesicModerate

Q & A

Q. What are the key physicochemical properties of 5-(3-Hydroxyprop-1-en-1-yl)-2-methoxyphenol, and how can they be experimentally determined?

The compound, also known as coniferyl alcohol, has a molecular formula of C₁₀H₁₂O₃ and a molecular weight of 180.20 g/mol . Key properties include:

  • Melting Point : 75–76°C
  • Boiling Point : 163–165°C at 3 mmHg
  • Sensitivity : Air- and light-sensitive; requires storage under argon at -20°C .

Q. Methodology :

  • Melting/Boiling Points : Use differential scanning calorimetry (DSC) or capillary tube methods.
  • Structural Confirmation : Employ nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS), as demonstrated in analogous phenolic compound studies .

Q. What safety precautions are critical when handling this compound in laboratory settings?

The compound is classified under GHS for skin/eye irritation (Category 2/2A) and respiratory toxicity (Category 3) .

Q. Methodology :

  • Personal Protective Equipment (PPE) : Use NIOSH-approved N100/P3 respirators, chemical-resistant gloves (e.g., nitrile), and full-face safety goggles .
  • Engineering Controls : Operate in fume hoods with negative pressure to limit airborne exposure .
  • Storage : Store in airtight containers under inert gas (argon) at -20°C to prevent degradation .

Q. How can researchers verify the structural identity of synthesized or isolated this compound?

Methodology :

  • Spectroscopic Analysis :
    • NMR : Compare ¹H/¹³C peaks to reference data (e.g., δ ~6.8–7.2 ppm for aromatic protons) .
    • FT-IR : Identify hydroxyl (-OH, ~3400 cm⁻¹) and methoxy (-OCH₃, ~2850 cm⁻¹) stretches .
  • Crystallography : Use single-crystal X-ray diffraction with SHELX software for 3D structure elucidation .

Advanced Research Questions

Q. What synthetic strategies are effective for constructing the propenylphenol backbone in derivatives of this compound?

Methodology :

  • Cascade Reactions : Apply [3,3]-sigmatropic rearrangements followed by aromatization, as shown in the synthesis of structurally related phenolic natural products .
  • Cross-Coupling : Utilize Heck coupling to introduce the propenyl group to a methoxyphenol precursor .
  • Protection/Deprotection : Temporarily protect hydroxyl groups with tert-butyldimethylsilyl (TBS) ethers to prevent side reactions during synthesis .

Q. How can contradictions in reported spectral data (e.g., NMR shifts) be resolved during structural characterization?

Methodology :

  • Comparative Analysis : Cross-reference with high-purity reference standards from authoritative databases (e.g., NIST Chemistry WebBook) .
  • Computational Validation : Perform density functional theory (DFT) calculations to simulate NMR spectra and compare with experimental data .
  • Isotopic Labeling : Use deuterated solvents to eliminate peak-splitting artifacts in NMR analysis .

Q. What experimental approaches are recommended to assess the compound’s stability under varying conditions (pH, light, temperature)?

Methodology :

  • Forced Degradation Studies :
    • Photostability : Expose samples to UV-Vis light (ICH Q1B guidelines) and monitor decomposition via HPLC .
    • Thermal Stability : Use thermogravimetric analysis (TGA) to identify decomposition temperatures (>350°C observed in related compounds) .
    • Hydrolytic Stability : Test in buffered solutions (pH 1–13) at 40–80°C for 24–72 hours .

Q. How can researchers investigate the biological activity of this compound, such as its antiplatelet or antioxidant effects?

Methodology :

  • Antiplatelet Assays : Measure cyclooxygenase (COX) inhibition using platelet-rich plasma (PRP) and arachidonic acid-induced aggregation tests .
  • Antioxidant Screening :
    • DPPH/ABTS Assays : Quantify free radical scavenging activity; IC₅₀ values <20 μM indicate potency (e.g., as seen in oxadiazole derivatives) .
    • Cellular Models : Use human umbilical vein endothelial cells (HUVECs) to assess protection against oxidative stress .

Q. What analytical challenges arise in quantifying trace impurities or degradation products of this compound?

Methodology :

  • Chromatographic Separation : Optimize HPLC methods with C18 columns and mobile phases (e.g., methanol:water gradients) for baseline resolution .
  • Mass Spectrometry : Apply LC-MS/MS in multiple reaction monitoring (MRM) mode for sensitive detection of low-abundance species .
  • Reference Standards : Synthesize or source impurities (e.g., dihydro derivatives) for calibration .

Q. How can computational tools aid in predicting the compound’s reactivity or interaction with biological targets?

Methodology :

  • Molecular Docking : Use AutoDock Vina to model interactions with COX-1/2 or antioxidant enzymes (e.g., superoxide dismutase) .
  • QSAR Modeling : Corrogate substituent effects on bioactivity using Hammett constants or quantum mechanical descriptors .
  • MD Simulations : Simulate binding stability over 100 ns trajectories to identify critical residues in target proteins .

Q. What strategies address the lack of ecological toxicity data for this compound in regulatory submissions?

Methodology :

  • Read-Across Analysis : Leverage toxicity data from structurally similar compounds (e.g., sinapyl alcohol) under OECD guidelines .
  • Microtox Assays : Assess acute toxicity using Vibrio fischeri luminescence inhibition assays .
  • Algal Growth Inhibition Tests : Follow OECD 201 protocols with Pseudokirchneriella subcapitata .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
5-(3-Hydroxyprop-1-en-1-yl)-2-methoxyphenol
Reactant of Route 2
5-(3-Hydroxyprop-1-en-1-yl)-2-methoxyphenol

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